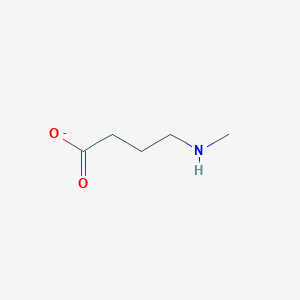
4-(Methylamino)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methylamino)butyrate is an aza fatty acid anion and the conjugate base of 4-(methylamino)butyric acid. It derives from a butyrate. It is a conjugate base of a 4-(methylamino)butyric acid.
Scientific Research Applications
Charging Behavior and Stability in Cellulose Derivatives
4-(Methylamino)butyrate has been studied for its charging behavior and stability in cellulose derivatives like cellulose-4-[N-methylamino]butyrate hydrochloride (CMABH). The charging behavior varies with the degree of substitution and is affected by pH changes, indicating its potential in pH-sensitive applications. Additionally, the stability of CMABH, particularly the ester linkage, was analyzed under different pH conditions, revealing significant insights into its durability and potential applications in biodegradable materials (Zarth et al., 2012).
Reactivity in Organic Synthesis
The reactivity of 4-(methylamino)-3-penten-2-one, a derivative of 4-(Methylamino)butyrate, has been explored in the synthesis of α-acylenaminoketones, leading to the formation of pyrazoles. This study showcases the compound's role in organic synthesis, providing a pathway to synthesize complex molecular structures, which could be vital in pharmaceutical and material science sectors (Negri & Kascheres, 2001).
Structural Studies in Chemistry
4-(Methylamino)butyrate has been involved in the study of molecular structure and tautomerism. For example, investigations into the structure of 4‐benzoyl‐5‐methyl‐2‐phenylpyrazol‐3‐one oxime and its methyl derivatives revealed insights into molecular stability, hydrogen bonding, and tautomeric forms. These studies are crucial for understanding the fundamental aspects of chemical behavior and interactions, which have implications in material science and drug design (Holzer et al., 2003).
Synthesis of Chemical Compounds
The compound has been utilized in the synthesis of various chemical compounds, like fluoroalkyl-substituted pyrazole-4-carboxylic acids. These compounds have potential applications in medicinal chemistry, showcasing the versatility of 4-(Methylamino)butyrate in synthesizing biologically active molecules (Iminov et al., 2015).
Development of Bioactive Materials
4-(Methylamino)butyrate has been used in the development of bioactive materials. For instance, studies have described its impregnation into collagen scaffolds for tissue engineering applications. The incorporation of 4-(Methylamino)butyrate-derived compounds into scaffolds showed potential in mimicking extracellular matrix functions, indicating its role in advancing biomaterials for medical applications (Kandhasamy et al., 2015).
properties
Product Name |
4-(Methylamino)butyrate |
|---|---|
Molecular Formula |
C5H10NO2- |
Molecular Weight |
116.14 g/mol |
IUPAC Name |
4-(methylamino)butanoate |
InChI |
InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)/p-1 |
InChI Key |
AOKCDAVWJLOAHG-UHFFFAOYSA-M |
Canonical SMILES |
CNCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



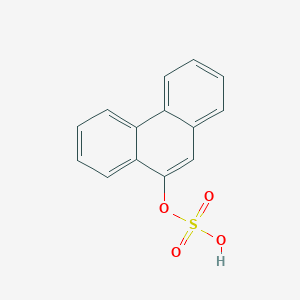
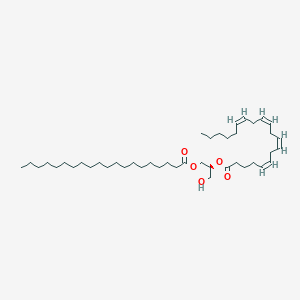
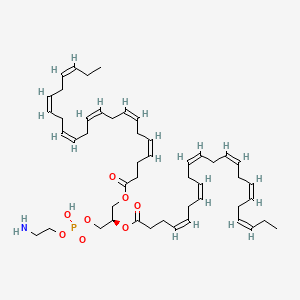
![N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide](/img/structure/B1245300.png)
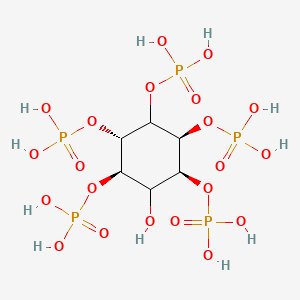
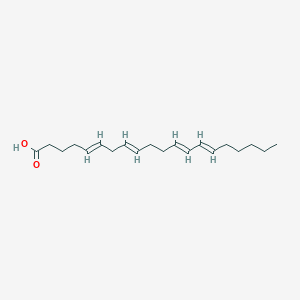
![4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide](/img/structure/B1245304.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245306.png)
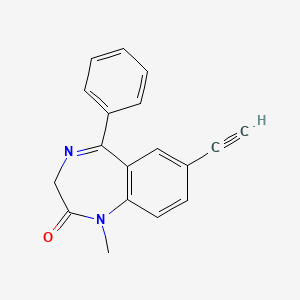
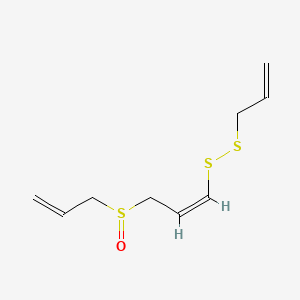
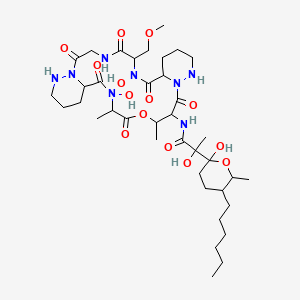
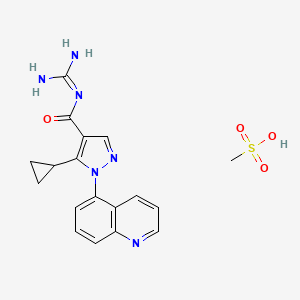
![Dipotassium;2-[[5-ethyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate](/img/structure/B1245315.png)
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione](/img/structure/B1245317.png)